molecular formula C7H3BrClN3O2 B8614058 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B8614058
M. Wt: 276.47 g/mol
InChI Key: RCSSKGWYVXIEJF-UHFFFAOYSA-N
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Patent
US08389527B2

Procedure details

To a 2 dram vial was added a mixture of 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid and 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid (250 mg, 1.077 mmol), and oxalyl chloride (1.077 mL, 2.155 mmol) in dichloromethane (2 mL). The solution was stirred at 25° C. for 1 hour. The solvent and excess oxalyl chloride were removed in vacuo. The residue was dissolved in dichloromethane (2 mL), and triethylamine (0.451 mL, 3.23 mmol), pyridin-4-amine (152 mg, 1.616 mmol), and 2 crystals of DMAP were added. The reaction solution was stirred at 25° C. for 6 hours. The solution was quenched with dichloromethane, washed 2× with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a mixture of 6,8-dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide and 8-bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (202 mg, 0.656 mmol, 60.8% yield). LC/MS, m/z 307.93 (M+1). HPLC Rt, 1.49 min. Waters Sunfire C18 column (4.6×50 mm) 0%-100% B. Solvent B: (90% MeOH, 10% H2O, 0.1% TFA). Solvent A: (10% MeOH, 90% H2O, 0.1% TFA). Gradient, start % B=0, final % B=100, gradient time 4 min, hold at 100% B 1 min, flow rate 4 mL/min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.077 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.451 mL
Type
reactant
Reaction Step Two
Quantity
152 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[N:4]([C:9]([C:12]([OH:14])=O)=[CH:10][N:11]=2)[N:5]=[C:6]([Cl:8])[CH:7]=1.ClC1C=C(Cl)C2N(C(C(O)=O)=CN=2)N=1.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C.[N:42]1[CH:47]=[CH:46][C:45]([NH2:48])=[CH:44][CH:43]=1.ClC1C=C(Cl)C2N(C(C(NC3C=CN=CC=3)=O)=CN=2)N=1>ClCCl.CN(C1C=CN=CC=1)C>[Br:1][C:2]1[C:3]2[N:4]([C:9]([C:12]([NH:48][C:45]3[CH:46]=[CH:47][N:42]=[CH:43][CH:44]=3)=[O:14])=[CH:10][N:11]=2)[N:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=2N(N=C(C1)Cl)C(=CN2)C(=O)O
Name
Quantity
250 mg
Type
reactant
Smiles
ClC=1C=C(C=2N(N1)C(=CN2)C(=O)O)Cl
Name
Quantity
1.077 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.451 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
152 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=2N(N1)C(=CN2)C(=O)NC2=CC=NC=C2)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 2 dram vial was added
CUSTOM
Type
CUSTOM
Details
The solvent and excess oxalyl chloride were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (2 mL)
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 25° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solution was quenched with dichloromethane
WASH
Type
WASH
Details
washed 2× with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=2N(N=C(C1)Cl)C(=CN2)C(=O)NC2=CC=NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.656 mmol
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.